肌动蛋白结合蛋白

描述

肌萎缩蛋白是一种从 2,6,9-三取代嘌呤库中发现的微管结合分子。它以其诱导多核肌管可逆分裂为单核片段的能力而闻名。 该化合物已显示出在促进 DNA 合成和细胞增殖方面的潜力,使其成为各种科学研究领域的关注对象 .

科学研究应用

作用机制

肌萎缩蛋白通过与微管结合并诱导其解聚来发挥其作用。这会破坏正常的有丝分裂纺锤体组装,并在 G2/M 转变处阻滞细胞周期。该化合物影响与生长因子信号传导、免疫调节、细胞外基质重塑和应激反应相关的各种基因的表达。 这些影响与伤口愈合和组织再生相关途径的激活一致 .

生化分析

Biochemical Properties

Myoseverin plays a crucial role in biochemical reactions by binding to microtubules, which are dynamic filamentous cytoskeletal proteins composed of tubulin. This binding disrupts the normal assembly of microtubules, leading to the reversible fission of multinucleated myotubes into mononucleated fragments. Myoseverin interacts with various enzymes, proteins, and other biomolecules, including tubulin, alpha-actinin, and desmin. These interactions are essential for its ability to modulate the cytoskeletal structure and promote cell proliferation and DNA synthesis after the removal of the compound .

Cellular Effects

Myoseverin has profound effects on various types of cells and cellular processes. In skeletal muscle cells, it induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. This process is accompanied by changes in the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, which are consistent with the activation of pathways involved in wound healing and tissue regeneration. Additionally, myoseverin-treated cardiac myocytes show disruptions of the striated Z-bands containing alpha-actinin and desmin, indicating its impact on sarcomeric organization .

Molecular Mechanism

At the molecular level, myoseverin exerts its effects by binding to tubulin and inhibiting microtubule assembly. This inhibition interferes with normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M transition. Myoseverin’s binding interactions with tubulin and other cytoskeletal proteins, such as alpha-actinin and desmin, are crucial for its ability to disrupt the cytoskeletal structure and promote cell proliferation. Additionally, myoseverin affects gene expression by modulating the transcription of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myoseverin change over time. Initially, myoseverin induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. Upon removal of the compound and transfer of the cells to fresh growth medium, the cells resume normal growth and differentiation. Myoseverin’s stability and degradation in laboratory settings have not been extensively studied, but its reversible effects on cell proliferation and differentiation suggest that it is relatively stable and does not cause long-term damage to cellular function .

Dosage Effects in Animal Models

The effects of myoseverin vary with different dosages in animal models. At low doses, myoseverin promotes the fission of multinucleated myotubes and cell proliferation without causing significant toxicity. At high doses, myoseverin may cause adverse effects, such as disruptions in sarcomeric organization and potential cytotoxicity. The threshold effects and toxic effects of myoseverin at high doses need to be further investigated in animal models to determine its safety and efficacy for potential therapeutic applications .

Metabolic Pathways

Myoseverin is involved in metabolic pathways related to cytoskeletal dynamics and cell proliferation. It interacts with enzymes and cofactors involved in microtubule assembly and disassembly, such as tubulin and alpha-actinin. Myoseverin’s effects on metabolic flux and metabolite levels have not been extensively studied, but its ability to modulate cytoskeletal structure and promote cell proliferation suggests that it may influence various metabolic pathways involved in cell growth and differentiation .

Transport and Distribution

Myoseverin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to tubulin and other cytoskeletal proteins, allowing it to localize to specific cellular compartments and exert its effects on microtubule assembly and disassembly. Myoseverin’s localization and accumulation within cells are crucial for its ability to modulate cytoskeletal structure and promote cell proliferation .

Subcellular Localization

Myoseverin’s subcellular localization is primarily associated with the cytoskeleton, where it binds to tubulin and other cytoskeletal proteins. This localization is essential for its ability to disrupt microtubule assembly and promote the fission of multinucleated myotubes into mononucleated fragments. Myoseverin’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

准备方法

肌萎缩蛋白是通过一系列涉及 2,6,9-三取代嘌呤的化学反应合成的例如,已发现 N9 位的疏水取代基是微管组装的有效抑制剂 。反应条件通常包括使用特定的试剂和溶剂来促进所需的化学转化。工业生产方法可能涉及扩大这些合成路线,同时确保最终产品的纯度和产率。

化学反应分析

肌萎缩蛋白经历了几种类型的化学反应,包括:

氧化和还原: 这些反应分别涉及电子得失。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。

取代: 此反应涉及将一个官能团替换为另一个官能团。常用的试剂包括亲核试剂和亲电试剂。

水解: 此反应涉及通过添加水来裂解化学键。酸性或碱性条件通常用于促进水解。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,肌萎缩蛋白的氧化可能导致形成氧化衍生物,而取代反应可能产生各种取代嘌呤衍生物 .

相似化合物的比较

肌萎缩蛋白在其诱导多核肌管可逆分裂为单核片段的能力方面是独一无二的。类似的化合物包括:

诺考达唑: 一种微管解聚剂,它也诱导肌管解聚。

秋水仙碱: 另一种微管结合分子,它会破坏微管动力学。

紫杉醇: 一类稳定微管并阻止其解聚的化合物,从而导致细胞周期阻滞。

属性

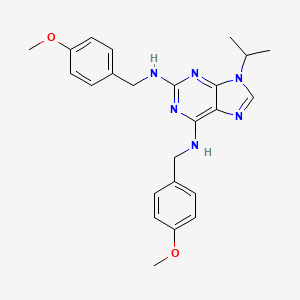

IUPAC Name |

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOTQWQVPRTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267402-71-1 | |

| Record name | Myoseverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

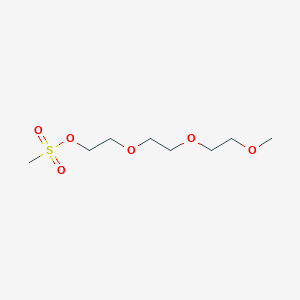

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

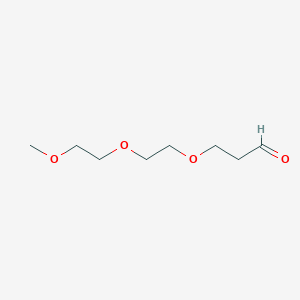

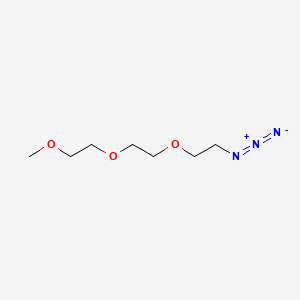

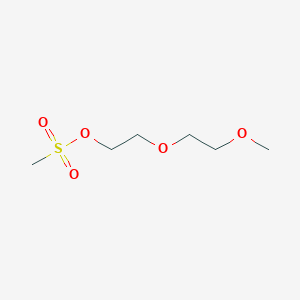

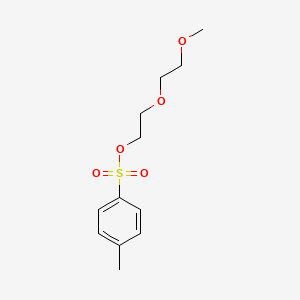

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)